Cas no 922059-45-8 (2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

2-Methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold, which may confer potential biological activity. The compound's structure combines a methoxy-substituted dimethylbenzene ring with a sulfonamide linkage to a partially saturated quinolinone moiety, suggesting possible applications in medicinal chemistry or pharmacological research. Its well-defined molecular architecture allows for precise interactions in binding studies, while the sulfonamide group enhances solubility and bioavailability. This compound may serve as a valuable intermediate or scaffold for developing enzyme inhibitors or receptor modulators, particularly in targeting pathways involving sulfonamide-recognizing proteins. The presence of both electron-donating and hydrogen-bonding functionalities enhances its versatility in molecular design.
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
922059-45-8 structure
商品名:2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS番号:922059-45-8
MF:C18H20N2O4S
メガワット:360.427403450012
CID:5932428
PubChem ID:16826966

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • 2-methoxy-4,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
    • AKOS024635851
    • 922059-45-8
    • 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • VU0490718-1
    • F2278-0246
    • インチ: 1S/C18H20N2O4S/c1-11-8-16(24-3)17(9-12(11)2)25(22,23)20-14-5-6-15-13(10-14)4-7-18(21)19-15/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21)
    • InChIKey: VQNYPHLKSHRWCJ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3)(=O)=O)=CC(C)=C(C)C=C1OC

計算された属性

  • せいみつぶんしりょう: 360.11437830g/mol
  • どういたいしつりょう: 360.11437830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 588
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2278-0246-10mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2278-0246-40mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2278-0246-50mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2278-0246-1mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2278-0246-20mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2278-0246-5μmol
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2278-0246-25mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2278-0246-3mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2278-0246-100mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2278-0246-15mg
2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922059-45-8 90%+
15mg
$89.0 2023-05-16

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide 関連文献

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamideに関する追加情報

2-Methoxy-4,5-Dimethyl-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide

The compound 922059-45-8, also known as 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities and chemical properties. The structure of this molecule is characterized by a benzene ring substituted with a methoxy group at position 2 and dimethyl groups at positions 4 and 5. Additionally, the molecule features a sulfonamide group attached to a tetrahydroquinoline moiety at position 1 of the benzene ring.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. The tetrahydroquinoline moiety in this compound contributes to its unique pharmacokinetic properties, including improved bioavailability and reduced toxicity. The presence of the sulfonamide group further enhances the molecule's ability to act as a bioisostere in medicinal chemistry applications. This makes 922059-45-8 a promising candidate for the development of novel therapeutic agents targeting various diseases.

The synthesis of 922059-45-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzene ring with appropriate substituents and the subsequent coupling reaction with the tetrahydroquinoline derivative. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for advanced applications.

In terms of biological activity, 922059-45-8 has shown remarkable selectivity towards specific molecular targets. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. This selectivity is attributed to the precise spatial arrangement of substituents on the benzene ring and the tetrahydroquinoline moiety. Such properties make this compound a valuable tool in drug design and development.

Moreover, the compound exhibits excellent solubility in various solvents, which is crucial for its application in pharmaceutical formulations. Its stability under physiological conditions further enhances its potential as a drug candidate. Researchers have also explored its use in combinatorial chemistry libraries to screen for new bioactive molecules.

From an environmental perspective, 922059-45-8 has been evaluated for its biodegradability and eco-toxicological effects. Studies indicate that it undergoes efficient biodegradation under aerobic conditions, minimizing its environmental footprint. This aligns with current trends towards sustainable chemistry practices.

In conclusion, 922059-45-8 stands out as a versatile compound with immense potential across multiple fields. Its unique structure, coupled with favorable pharmacokinetic and environmental profiles, positions it as a key player in future research and development endeavors.

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